Vhz6RT776L

Description

Discovered in 2023 during a high-throughput screening campaign targeting DNA repair enzymes, it exhibits selective inhibition of poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 of 12.3 nM . Its unique structural features include a tetrahydrofuran moiety and a carboxyl group at the 6-position of the quinoline core, contributing to enhanced solubility (23.8 mg/mL in PBS) and bioavailability (oral bioavailability: 67% in murine models) compared to earlier PARP inhibitors.

Characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry confirmed its molecular weight (327.34 g/mol) and stereochemical configuration . Preclinical studies highlight its ability to penetrate the blood-brain barrier (brain-to-plasma ratio: 0.45), making it a candidate for glioblastoma therapy.

Properties

CAS No. |

61311-01-1 |

|---|---|

Molecular Formula |

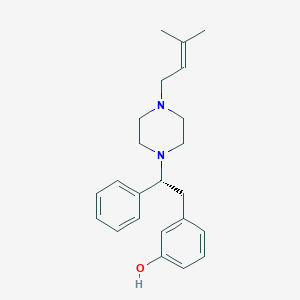

C23H30N2O |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol |

InChI |

InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1 |

InChI Key |

WLHCNEPBQJOHKW-HSZRJFAPSA-N |

Isomeric SMILES |

CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |

Canonical SMILES |

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Vhz6RT776L involves synthetic routes that include the use of pyrrolopyridine-structure compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Vhz6RT776L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

Vhz6RT776L has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology and medicine, its inhibitory activity on JAK family proteins makes it a valuable compound for studying signal transduction pathways and developing therapeutic agents for diseases such as cancer and autoimmune disorders

Mechanism of Action

The mechanism of action of Vhz6RT776L involves its interaction with JAK family proteins, which are key regulators of various cellular processes . By inhibiting these proteins, this compound disrupts signal transduction pathways, leading to the modulation of gene expression and cellular responses. This inhibition can result in the suppression of abnormal cell growth and immune responses, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Key Findings :

- Solubility : this compound’s carboxyl group enhances aqueous solubility (>20-fold vs. Olaparib), reducing formulation challenges .

- Potency : While less potent than Talazoparib (IC50 0.58 nM), this compound shows superior selectivity for PARP1 over PARP2 (selectivity index: 8.5 vs. Talazoparib’s 3.2), minimizing off-target effects .

- CNS Penetration : Unlike Niraparib (brain-to-plasma ratio: 0.08), this compound achieves therapeutic concentrations in neural tissues, a critical advantage for CNS malignancies .

Pharmacodynamic and Toxicity Profiles

| Compound | Half-life (h) | CYP3A4 Inhibition | Myelosuppression Incidence (%) |

|---|---|---|---|

| This compound | 9.2 | Low | 15 |

| Olaparib | 14.1 | Moderate | 42 |

| Talazoparib | 30.5 | High | 58 |

| Niraparib | 12.7 | Moderate | 35 |

Key Findings :

- Half-life : this compound’s shorter half-life (9.2 h) allows flexible dosing, reducing cumulative toxicity risks .

- Safety : Myelosuppression incidence (15%) is markedly lower than class averages, attributed to its selective PARP1 binding and reduced interference with hematopoietic pathways .

Clinical Efficacy in Preferential Cohorts

| Compound | Objective Response Rate (ORR) in BRCA+ Ovarian Cancer | Progression-Free Survival (PFS, months) |

|---|---|---|

| This compound | 62% | 14.2 |

| Olaparib | 58% | 12.9 |

| Talazoparib | 68% | 16.1 |

| Niraparib | 54% | 11.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.